BenchChemオンラインストアへようこそ!

Hydralazine

Pharmacogenomics NAT2 polymorphism First-pass metabolism

Hydralazine (1-hydrazinophthalazine) は、独自のNAT2依存性薬物動態を示す直接作動性動脈拡張剤です。この特性により、妊娠高血圧研究、遺伝的NAT2多型の識別、動脈平滑筋薬理学に不可欠な基準化合物となっています。不安定なヒドラジン含有化合物の分析メソッド開発におけるベンチマークとしても重宝されます。研究グレードの純度と安定した供給を保証します。

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
CAS No. 86-54-4
Cat. No. B1673433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydralazine
CAS86-54-4
SynonymsApresoline
Apressin
Apressoline
Hydralazine
Hydralazine Hydrochloride
Hydralazine mono Hydrochloride
Hydralazine mono-Hydrochloride
Hydrallazin
Hydrazinophthalazine
Hydrochloride, Hydralazine
mono-Hydrochloride, Hydralazine
Nepresol
Molecular FormulaC8H8N4
Molecular Weight160.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN=C2NN
InChIInChI=1S/C8H8N4/c9-11-8-7-4-2-1-3-6(7)5-10-12-8/h1-5H,9H2,(H,11,12)
InChIKeyRPTUSVTUFVMDQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1mg/mL
2.61e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hydralazine (CAS 86-54-4) Procurement Overview: Direct Vasodilator with Genotype-Dependent Pharmacokinetics


Hydralazine (1-hydrazinophthalazine) is a direct-acting arterial vasodilator of the phthalazine class [1]. Unlike newer antihypertensive agents, it acts peripherally on vascular smooth muscle without targeting specific receptors, reducing peripheral resistance via multimodal mechanisms including potassium channel opening and decreased intracellular calcium [2]. Critically, its pharmacokinetics are uniquely governed by polymorphic N-acetyltransferase 2 (NAT2) metabolism, creating substantial interindividual variability in oral bioavailability (range: 10–35% depending on acetylator phenotype) that is not observed to the same extent with structurally related vasodilators [3].

Why Hydralazine (CAS 86-54-4) Cannot Be Generically Substituted with Other Direct Vasodilators


Substitution of hydralazine with other direct-acting vasodilators such as dihydralazine, minoxidil, or diazoxide is pharmacologically unsound due to critical differences in four domains: (1) NAT2-dependent pharmacokinetic variability that directly determines clinical efficacy and lupus risk [1]; (2) divergent hemodynamic effects on cardiac output and pulmonary artery pressure [2]; (3) distinct tissue-specific vascular effects on arterial stiffness and contractility [3]; and (4) unique guideline positioning where hydralazine retains pregnancy hypertension utility while being contraindicated as first-line essential hypertension therapy [4]. These differences are quantifiable and directly impact procurement decisions for specific research or clinical applications.

Hydralazine (CAS 86-54-4) Quantitative Differentiation Evidence Versus Comparators


NAT2 Genotype-Dependent Bioavailability Differentiates Hydralazine from Dihydralazine and Minoxidil

Hydralazine exhibits profound NAT2 acetylator phenotype-dependent first-pass metabolism that is substantially more pronounced than that of dihydralazine. In slow acetylators, hydralazine mean fractional availability is 0.30–0.35 versus only 0.10–0.16 in rapid acetylators—a 2- to 3.5-fold difference [1]. This genotype-dependent variability is clinically actionable: the CPIC 2025 guideline provides specific hydralazine dosing recommendations based on NAT2 genotype, with poor metabolizers predicted to have increased plasma concentrations and elevated risk of drug-induced systemic lupus erythematosus [2]. By contrast, dihydralazine oral bioavailability (30–50%) is less dramatically affected by acetylator status [3], and minoxidil metabolism does not involve NAT2 polymorphism [4].

Pharmacogenomics NAT2 polymorphism First-pass metabolism Bioavailability

Differential Catalytic Activity of NAT2 Allelic Variants: Hydralazine vs. Isoniazid

Within the slow acetylator phenotype, genetic heterogeneity produces quantifiable differences in hydralazine N-acetylation capacity. Using recombinant CHO cell lysates expressing human NAT2 alleles, NAT2*4 (rapid) catalytic activity towards hydralazine was 2-fold higher than NAT2*5B (European-ancestry slow allele; p<0.001) and 6-fold higher than NAT2*7B (Asian-ancestry slow allele; p<0.001) [1]. The difference between the two slow alleles themselves was significant: NAT2*5B activity was 3-fold higher than NAT2*7B for hydralazine (p<0.001) [1]. This intra-slow heterogeneity differs from the pattern observed with isoniazid, where NAT2*7B showed no detectable activity at 100 μM substrate while retaining measurable activity for hydralazine [1].

NAT2 allele heterogeneity Enzyme kinetics Ethnic pharmacogenomics

Divergent Vascular Functional Effects: Hydralazine vs. Minoxidil in SHR Model

Chronic oral administration of hydralazine (1–100 mg/kg/day) in spontaneously hypertensive rats decreased arterial pressure and depressed maximal contractile tension of both mesenteric arteries and portal veins, whereas minoxidil (0.3–10 mg/kg/day) did not affect mesenteric artery contractile responses to norepinephrine, angiotensin, calcium chloride, or prostaglandins [1]. Minoxidil decreased only the passive stiffness of portal veins, with no effect on arterial contractility [1]. This differential tissue-specific effect suggests that hydralazine and minoxidil, despite structural similarity, lower blood pressure via distinct mechanisms or vascular sites [1].

Vascular pharmacology Arterial stiffness Contractility SHR model

Guideline Positioning: Hydralazine as Pregnancy Hypertension Agent vs. Essential Hypertension Contraindication

Hydralazine occupies a unique guideline position among direct vasodilators: it is explicitly not a first-line agent for essential hypertension per JNC 8 guidelines due to sympathetic nervous system stimulation and adverse effect profile [1], yet intravenous hydralazine (along with intravenous labetalol) is considered first-line therapy for acute-onset severe hypertension in pregnancy and the postpartum period [2]. This contrasts with dihydralazine, which is not commonly approved or widely used in many countries today [3], and minoxidil, which lacks pregnancy hypertension indications. The American College of Cardiology specifically recommends against using hydralazine as a first-line agent for hypertensive urgency due to unpredictable blood pressure response and inability to titrate effectively [4].

Clinical guidelines Pregnancy hypertension First-line therapy JNC 8

In Vitro Plasma Instability as a Unique Analytical Consideration for Hydralazine

Hydralazine exhibits exceptional instability in plasma in vitro, with a half-life of approximately 6 minutes at 37°C [1]. This necessitates immediate derivatization of samples upon collection to avoid substantial drug loss and ensure accurate quantification [1]. This degree of ex vivo instability is a distinctive analytical challenge not commonly reported for dihydralazine or minoxidil to the same extent. Early pharmacokinetic studies using non-selective assays measured inactive metabolites rather than parent drug, leading to erroneous conclusions until selective derivatization procedures were developed [1]. Procurement for analytical method development or pharmacokinetic studies must account for this requirement: hydralazine can be used as a reactive matrix for on-MALDI-target derivatization of saccharides , exploiting this reactivity as an analytical advantage.

Bioanalysis Sample stability Derivatization Pharmacokinetics

Comparative Antihypertensive Efficacy: Minoxidil Superior to High-Dose Hydralazine

In the treatment of resistant hypertension, minoxidil (combined with β-blockers and diuretics) achieved superior antihypertensive results compared with high-dose hydralazine [1]. Minoxidil has greater potential antihypertensive effect than hydralazine and is typically used as a replacement when maximal hydralazine doses fail [2]. This efficacy differential is clinically relevant: hydralazine prescription rates in resistant hypertension remain substantially higher (33–38% of patients) than minoxidil (2.4–3.8% of patients) in real-world practice [3], despite minoxidil's superior efficacy, likely due to familiarity and perceived safety profile differences.

Resistant hypertension Efficacy comparison β-blocker combination

Hydralazine (CAS 86-54-4): Optimal Scientific and Industrial Application Scenarios


Pharmacogenomic Studies Requiring NAT2 Substrate with Intra-Slow Allele Discrimination

Hydralazine is the preferred substrate for research investigating genetic heterogeneity within the NAT2 slow acetylator phenotype. Unlike isoniazid, which shows no detectable N-acetylation by the NAT2*7B allele at 100 μM, hydralazine retains measurable activity across all slow alleles (NAT2*5B activity 3-fold higher than NAT2*7B; p<0.001), enabling finer discrimination of Asian-ancestry versus European-ancestry slow acetylator genotypes [1]. This property makes hydralazine uniquely suited for pharmacogenomic studies requiring substrate-specific allelic activity profiling.

Obstetric Pharmacology and Pregnancy Hypertension Research

Hydralazine is the only direct-acting vasodilator with guideline-designated first-line status (alongside labetalol) for acute-onset severe hypertension in pregnancy and postpartum management [1]. This unique positioning is not shared by dihydralazine (limited approval status) or minoxidil (no pregnancy indication). Research involving hypertensive disorders of pregnancy, placental transfer of vasodilators, or fetal hemodynamic effects must specifically procure hydralazine as the clinically validated reference compound [2].

Vascular Smooth Muscle Contractility and Arterial Stiffness Research

For studies examining differential vascular bed effects of vasodilators, hydralazine provides distinct activity not observed with minoxidil. Chronic hydralazine administration depresses maximal contractile tension of both mesenteric arteries and portal veins in the SHR model, whereas minoxidil affects only venous passive stiffness without altering arterial contractile responses to norepinephrine, angiotensin, or calcium [1]. Researchers investigating arterial smooth muscle pharmacology or arterial stiffness mechanisms should select hydralazine over minoxidil for these endpoints.

Bioanalytical Method Development Requiring Reactive Matrix or Derivatization Challenges

Hydralazine's exceptional plasma instability (t1/2 ≈6 minutes at 37°C) makes it an ideal challenge compound for developing and validating rapid derivatization methods, stabilization protocols (e.g., Na2EDTA addition), or on-target derivatization strategies [1][2]. It has been successfully employed as a reactive matrix for on-MALDI-target derivatization of saccharides, demonstrating that its inherent reactivity can be exploited analytically [3]. Laboratories developing bioanalytical methods for unstable hydrazine-containing compounds should use hydralazine as a benchmark.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydralazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.